beta-D-Galactopyranoside, methyl 1-thio-

Catalog No.
S606318
CAS No.
155-30-6
M.F
C7H14O5S
M. Wt
210.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-Galactopyranoside, methyl 1-thio-

CAS Number

155-30-6

Product Name

beta-D-Galactopyranoside, methyl 1-thio-

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C7H14O5S

Molecular Weight

210.25 g/mol

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1

InChI Key

LZFNFLTVAMOOPJ-PZRMXXKTSA-N

SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Synonyms

methyl 1-thio-beta-D-galactopyranoside, methyl beta-D-thiogalactopyranoside, methyl beta-D-thiogalactoside, methylthiogalactoside, thiomethylgalactoside

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O

Studying the Lac Repressor System in Bacteria:

beta-D-Galactopyranoside, methyl 1-thio-, also known as methyl-β-D-thiogalactoside (TMG), is primarily used in research to study the lac operon and its regulatory protein, the lac repressor, in bacteria, particularly Escherichia coli (E. coli) []. The lac operon controls the genes responsible for lactose metabolism in E. coli. TMG acts as an inducer of the lac operon, meaning it binds to the lac repressor and prevents it from blocking the transcription of the lac genes. This allows E. coli to utilize lactose as an energy source when present in the environment [].

Investigating Sugar Transport and Metabolism:

TMG has also been used in studies investigating sugar transport and metabolism in various organisms. Since it resembles the natural sugar galactose, but with a sulfur group replacing an oxygen, researchers can use TMG to analyze the specific transporters and metabolic pathways involved in the uptake and utilization of these sugars []. This research helps scientists understand how different organisms utilize various carbohydrates for energy and growth.

Other Applications:

While studying the lac operon and sugar transport are the primary research applications of TMG, it has also been used in other areas of research, such as:

  • Investigating the regulation of other inducible operons in bacteria [].
  • Studying the role of specific proteins in sugar uptake and metabolism [].
  • Developing new tools and techniques for studying gene expression and regulation [].

Origin and Significance:

TMG is a synthetic molecule not found naturally. It plays a crucial role in studying the lac operon, a well-characterized system in E. coli that controls the genes responsible for lactose metabolism [1]. TMG acts as an inducer, binding to the lac repressor and inactivating it, thereby allowing transcription of the lac genes and lactose utilization by E. coli [1].

Citation:

  • Barkley, M. D., Bourgeois, S., & Ullman, A. (1975). Mutations affecting the lac repressor protein of Escherichia coli. Biochemistry, 14(7), 1700-1712

Molecular Structure Analysis

Key Features:

TMG is a carbohydrate derivative with a galactose ring structure. It consists of a six-membered sugar ring (galactopyranose) with a β-glycosidic linkage to a methyl group. The key functional group is a methyl thioether (-S-CH3) replacing the hydroxyl group at the C1 position of the galactose ring [2].

Notable Aspects:

  • The β-glycosidic linkage allows TMG to mimic lactose (a natural inducer of the lac operon) but is resistant to hydrolysis by β-galactosidase, the enzyme encoded by the lac operon [2]. This makes TMG a more reliable inducer for research purposes.
  • The methyl thioether group contributes to the specificity of TMG for the lac repressor [2].

Citation:

  • Sigma-Aldrich:

Chemical Reactions Analysis

Synthesis:

Other Relevant Reactions:

TMG is relatively stable under physiological conditions but can be hydrolyzed under acidic or basic conditions to yield galactose and methanol [4].

Citation:

  • Ju, L., & Gestwicki, J. E. (2013). Glycosylation technologies for programmable carbohydrate-protein interactions. Chemical Society Reviews, 42(22), 8417-8434
  • ChemSpider:

Physical and Chemical Properties

  • Molecular Formula: C7H14O5S
  • Molecular Weight: 210.25 g/mol [2]
  • Melting Point: 112-114 °C [5] (CAS: 155-30-6: )
  • Solubility: Soluble in water (>50 g/L at 25 °C) [5] (CAS: 155-30-6: )
  • Appearance: White crystalline powder [2]
Note

These properties may vary depending on the source and purity of the compound.

TMG interacts with the lac repressor protein in E. coli. It binds to the allosteric binding site of the repressor, causing a conformational change that prevents it from binding to the lac operon DNA. This allows RNA polymerase to transcribe the lac genes, leading to the production of β-galactosidase and other enzymes needed for lactose utilization [1].

Citation:

  • Barkley, M. D., Bourgeois, S., & Ullman, A. (1975). Mutations affecting the lac repressor protein of Escherichia coli. Biochemistry, 14(7),

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

155-30-6

Wikipedia

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol

General Manufacturing Information

.beta.-D-Galactopyranoside, methyl 1-thio-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA

Anja Marbach, Katja Bettenbrock
PMID: 22079752   DOI: 10.1016/j.jbiotec.2011.10.009

Abstract

Most commonly used expression systems in bacteria are based on the Escherichia coli lac promoter. Furthermore, lac operon elements are used today in systems and synthetic biology. In the majority of the cases the gratuitous inducers IPTG or TMG are used. Here we report a systematic comparison of lac promoter induction by TMG and IPTG which focuses on the aspects inducer uptake, population heterogeneity and a potential influence of the transacetylase, LacA. We provide induction curves in E. coli LJ110 and in isogenic lacY and lacA mutant strains and we show that both inducers are substrates of the lactose permease at low inducer concentrations but can also enter cells independently of lactose permease if present at higher concentrations. Using a gfp reporter strain we compared TMG and IPTG induction at single cell level and showed that bimodal induction with IPTG occurred at approximately ten-fold lower concentrations than with TMG. Furthermore, we observed that lac operon induction is influenced by the transacetylase, LacA. By comparing two Plac-gfp reporter strains with and without a lacA deletion we could show that in the lacA(+) strain the fluorescence level decreased after few hours while the fluorescence further increased in the lacA(-) strain. The results indicate that through the activity of LacA the IPTG concentration can be reduced below an inducing threshold concentration-an influence that should be considered if low inducer amounts are used.


The diffusive influx and carrier efflux have a strong effect on the bistability of the lac operon in Escherichia coli

Jason T Noel, Sergei S Pilyugin, Atul Narang
PMID: 18848570   DOI: 10.1016/j.jtbi.2008.09.003

Abstract

In the presence of gratuitous inducers, the lac operon of Escherichia coli exhibits bistability. Most models in the literature assume that the inducer enters the cell via the carrier (permease), and exits by a diffusion-like process. The diffusive influx and carrier efflux are neglected. However, analysis of the data shows that in non-induced cells, the diffusive influx is comparable to the carrier influx, and in induced cells, the carrier efflux is comparable to the diffusive efflux. Since bistability entails the coexistence of steady states corresponding to both non-induced and induced cells, neither one of these fluxes can be ignored. We present a model accounting for both fluxes, and show that: (1) The thresholds (i.e., the extracellular inducer levels at which transcription turns on or off) are profoundly affected by both fluxes. The diffusive influx reduces the on threshold, and eliminates irreversible bistability, a phenomenon that is inconsistent with data. The carrier efflux increases the off threshold, and abolishes bistability at large permease activities, a conclusion that can be tested experimentally. (2) The thresholds are well approximated by simple analytical expressions obtained by considering two limiting cases (no carrier efflux and no diffusive influx). (3) The simulations are in good agreement with the data for isopropyl thiogalactoside (IPTG), but somewhat discrepant with respect to the data for thiomethyl galactoside (TMG). We discuss the potential sources of the discrepancy.


Bistability of the lac operon during growth of Escherichia coli on lactose and lactose+glucose

Atul Narang, Sergei S Pilyugin
PMID: 18246403   DOI: 10.1007/s11538-007-9289-7

Abstract

The lac operon of Escherichia coli can exhibit bistability. Early studies showed that bistability occurs during growth on TMG/succinate and lactose+glucose, but not during growth on lactose. More recently, studies with lacGFP-transfected cells show bistability during growth on TMG/succinate, but not during growth on lactose and lactose+glucose. In the literature, these results are invariably attributed to variations in the destabilizing effect of the positive feedback generated by induction. Specifically, during growth on TMG/succinate, lac induction generates strong positive feedback because the permease stimulates the accumulation of intracellular TMG, which in turn, promotes the synthesis of even more permease. This positive feedback is attenuated during growth on lactose because hydrolysis of intracellular lactose by beta-galactosidase suppresses the stimulatory effect of the permease. It is attenuated even more during growth on lactose + glucose because glucose inhibits the uptake of lactose. But it is clear that the stabilizing effect of dilution also changes dramatically as a function of the medium composition. For instance, during growth on TMG/succinate, the dilution rate of lac permease is proportional to its activity, e, because the specific growth rate is independent of e (it is completely determined by the concentration of succinate). However, during growth on lactose, the dilution rate of the permease is proportional to e2 because the specific growth rate is proportional to the specific lactose uptake rate, which in turn, proportional to e. We show that: (a) This dependence on e2 creates such a strong stabilizing effect that bistability is virtually impossible during growth on lactose, even in the face of the intense positive feedback generated by induction. (b) This stabilizing effect is weakened during growth on lactose+glucose because the specific growth rate on glucose is independent of e, so that the dilution rate once again contains a term that is proportional to e. These results imply that the lac operon is much more prone to bistability if the medium contains carbon sources that cannot be metabolized by the lac enzymes, e.g., succinate during growth on TMG/succinate and glucose during growth on lactose+glucose. We discuss the experimental data in the light of these results.


Binding of hydrophobic D-galactopyranosides to the lactose permease of Escherichia coli

Miklós Sahin-Tóth, Paula Gunawan, Mary C Lawrence, Tatsushi Toyokuni, H Ronald Kaback
PMID: 12390031   DOI: 10.1021/bi0203076

Abstract

Binding of alpha- and beta-D-galactopyranosides with different hydrophobic aglycons was compared using substrate protection against N-ethylmaleimide alkylation of single-Cys148 lactose permease. As demonstrated previously, methyl- or allyl-substituted alpha-D-galactopyranosides exhibit a 60-fold increase in binding affinity (K(D) = 0.5 mM), relative to galactose (K(D) = 30 mM), while methyl beta-D-galactopyranoside binds only 3-fold better. In the present study, galactopyranosides with cyclohexyl or phenyl substitutions, both in alpha and beta anomeric configurations, were synthesized. Surprisingly, relative to methyl alpha-D-galactopyranoside, binding of cyclohexyl alpha-D-galactopyranoside to lactose permease is essentially unchanged (K(D) = 0.4 mM), and phenyl alpha-D-galactopyranoside exhibits only a modest increase in binding affinity (K(D) = 0.15 mM). Nitro- or methyl-substituted phenyl alpha-D-galactopyranosides bind with significantly higher affinities (K(D) = 0.014-0.067 mM), and the strongest binding is observed with analogues containing para substituents. In contrast, D-galactopyranosides with a variety of large hydrophobic substituents (isopropyl, cyclohexyl, phenyl, o- or p-nitrophenyl) in beta anomeric configuration exhibit uniformly weak binding (K(D) = 1.0-2.3 mM). The results confirm and extend previous observations that hydrophobic aglycons of D-galactopyranosides increase binding affinity, with a clear predilection toward alpha-substituted sugars. In addition, the data suggest that the primary interaction between the permease and hydrophobic aglycons is directed toward the carbon atom bonded to the anomeric oxygen. The different positioning of this carbon atom in alpha- or beta-D-galactopyranosides thus may provide a rationale for the characteristic binding preference of the permease for alpha anomers.


Sugar recognition mutants of the melibiose carrier of Escherichia coli: possible structural information concerning the arrangement of membrane-bound helices and sugar/cation recognition site

P Z Ding, M C Botfield, T H Wilson
PMID: 11118524   DOI: 10.1016/s0005-2736(00)00286-8

Abstract

Melibiose carrier mutants, isolated by growing cells on melibiose plus the non-metabolizable competitive inhibitor thiomethyl-beta-galactoside (TMG), were studied to determine sugar and cation recognition abnormalities. Most of the mutants show good transport of melibiose but have lost the recognition of TMG. In addition, most mutants show little or no transport of lactose. Cation recognition is also affected as all of these mutants have lost the ability to transport protons with melibiose. The amino acids causing these mutations were determined by sequencing the melB gene on the plasmid. The mutations were located on helices I, IV, VII, X and XI. We propose that these five helices are in proximity with each other and that they line the sugar/cation transport channel.


A spectroscopic assay for the analysis of carbohydrate transport reactions

E H Heuberger, B Poolman
PMID: 10601871   DOI: 10.1046/j.1432-1327.2000.00993.x

Abstract

A carbohydrate-transport assay was developed that does not require isotopically labelled substrates, but allows transport reactions to be followed spectrophotometrically. It makes use of a membrane system (hybrid membranes or proteoliposomes) bearing the transport system of interest, and a pyrroloquinoline quinone-dependent aldose dehydrogenase [soluble glucose dehydrogenase (sGDH)] and the electron acceptor 2,6-dichloroindophenol (Cl2Ind) enclosed in the vesicle lumen. After transport across the vesicular membrane, the sugar is oxidized by sGDH. The accompanying reduction of Cl2Ind results in a decrease in A600. The assay was developed and optimized for the lactose carrier (LacS) of Streptococcus thermophilus, and both solute/H+ symport and exchange types of transport could be measured with high sensitivity in crude membranes as well as in proteoliposomes. To observe exchange transport, the membranes were preloaded with a nonoxidizable substrate analogue and diluted in assay buffer containing an oxidizable sugar. Transport rates measured with this assay are comparable with those obtained with the conventional assay using isotopically labelled substrates. The method is particularly suited for determining transport reactions that are not coupled to any form of metabolic energy such as uniport reactions, or for characterizing mutant proteins with a defective energy-coupling mechanism or systems with high-affinity constants for sugars.


Inducer exclusion in Escherichia coli by non-PTS substrates: the role of the PEP to pyruvate ratio in determining the phosphorylation state of enzyme IIAGlc

B M Hogema, J C Arents, R Bader, K Eijkemans, H Yoshida, H Takahashi, H Aiba, P W Postma
PMID: 9822815   DOI: 10.1046/j.1365-2958.1998.01053.x

Abstract

The main mechanism causing catabolite repression in Escherichia coli is the dephosphorylation of enzyme IIAGlc, one of the enzymes of the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). The PTS is involved in the uptake of a large number of carbohydrates that are phosphorylated during transport, phosphoenolpyruvate (PEP) being the phosphoryl donor. Dephosphorylation of enzyme IIAGlc causes inhibition of uptake of a number of non-PTS carbon sources, a process called inducer exclusion. In this paper, we show that dephosphorylation of enzyme IIAGlc is not only caused by the transport of PTS carbohydrates, as has always been thought, and that an additional mechanism causing dephosphorylation exists. Direct monitoring of the phosphorylation state of enzyme IIAGlc also showed that many carbohydrates that are not transported by the PTS caused dephosphorylation during growth. In the case of glucose 6-phosphate, it was shown that transport and the first metabolic step are not involved in the dephosphorylation of enzyme IIAGlc, but that later steps in the glycolysis are essential. Evidence is provided that the [PEP]-[pyruvate] ratio, the driving force for the phosphorylation of the PTS proteins, determines the phosphorylation state of enzyme IIAGlc. The implications of these new findings for our view on catabolite repression and inducer exclusion are discussed.


Evidence for a role of helix IV in connecting cation- and sugar-binding sites of Escherichia coli melibiose permease

E Cordat, G Leblanc, I Mus-Veteau
PMID: 10757998   DOI: 10.1021/bi991852i

Abstract

To improve the structural organization model of melibiose permease, we assessed the individual contributions of the N-terminal tryptophans to the transporter fluorescence variations induced by the binding of cations and beta-configured sugars, by replacement of the six N-terminal tryptophans by phenylalanines and the study of the signal changes. Only two mutations, W116F located in helix IV and W128F located in the cytoplasmic loop 4-5, impair permease activity. The intrinsic fluorescence spectroscopy analysis of the other mutants suggests that W54, located in helix II, W116, and W128 are mostly responsible for the cation-induced fluorescence variations. These tryptophans, W116 and W128, would also be responsible for the beta-galactoside-induced fluorescence changes observed in the N-terminal domain of the transporter. The implication of W116 and W128 in both the cation- and beta-galactoside-induced fluorescence variations led us to investigate in detail the effects of their mutations on the functional properties of the permease. The results obtained suggest that the domains harboring the two tryptophans, or the residues themselves, play a critical role in the mechanism of Na(+)/sugar symport. Taken together, the results presented in this paper and previous results are consistent with a fundamental role of helix IV in connecting cation- and sugar-binding sites of the melibiose permease.


Expression and purification of the recombinant enteropathogenic Escherichia coli vaccine candidates BfpA and EspB

Victor Martin Quintana Flores, Regina Célia Campos de Souza Fernandes, Zila Sousa de Macedo, Enrique Medina-Acosta
PMID: 12071694   DOI: 10.1006/prep.2001.1604

Abstract

BfpA, the structural repeating protein subunit A of the bundle-forming pilus and EspB, a type-III-secreted pore-forming protein of enteropathogenic Escherichia coli (EPEC), both virulence factors central for EPEC pathogenesis, were overexpressed in E. coli DH5alpha and M15 laboratory strains, respectively, using the pQE-30 cloning expression system, as chimeric fusions to a NH(2)-terminal histidine hexapeptide (His(6)-tag) sequence. After isopropyl beta-d-thiogalactoside induction, the expression levels achieved were 11 and 40% of total soluble protein for BfpA and EspB, respectively. The His(6)-tagged recombinant proteins were purified (up to 98% homogeneity) by Ni-agarose affinity chromatography and produced yields varying from 0.65 to 3.1 mg of recombinant protein per gram of wet weight cells. The immunogenicity and antigenicity of the final products were tested in rabbits and using fecal specimens obtained from children suffering from acute watery diarrhea, respectively. The recombinant products correspond to antigenically authentic protein standards, useful in future epidemiological and neonatal vaccinology studies.


Phosphorylation of HPr by the bifunctional HPr Kinase/P-ser-HPr phosphatase from Lactobacillus casei controls catabolite repression and inducer exclusion but not inducer expulsion

V Dossonnet, V Monedero, M Zagorec, A Galinier, G Pérez-Martínez, J Deutscher
PMID: 10762262   DOI: 10.1128/JB.182.9.2582-2590.2000

Abstract

We have cloned and sequenced the Lactobacillus casei hprK gene encoding the bifunctional enzyme HPr kinase/P-Ser-HPr phosphatase (HprK/P). Purified recombinant L. casei HprK/P catalyzes the ATP-dependent phosphorylation of HPr, a phosphocarrier protein of the phosphoenolpyruvate:carbohydrate phosphotransferase system at the regulatory Ser-46 as well as the dephosphorylation of seryl-phosphorylated HPr (P-Ser-HPr). The two opposing activities of HprK/P were regulated by fructose-1,6-bisphosphate, which stimulated HPr phosphorylation, and by inorganic phosphate, which stimulated the P-Ser-HPr phosphatase activity. A mutant producing truncated HprK/P was found to be devoid of both HPr kinase and P-Ser-HPr phosphatase activities. When hprK was inactivated, carbon catabolite repression of N-acetylglucosaminidase disappeared, and the lag phase observed during diauxic growth of the wild-type strain on media containing glucose plus either lactose or maltose was strongly diminished. In addition, inducer exclusion exerted by the presence of glucose on maltose transport in the wild-type strain was abolished in the hprK mutant. However, inducer expulsion of methyl beta-D-thiogalactoside triggered by rapidly metabolizable carbon sources was still operative in ptsH mutants altered at Ser-46 of HPr and the hprK mutant, suggesting that, in contrast to the model proposed for inducer expulsion in gram-positive bacteria, P-Ser-HPr might not be involved in this regulatory process.


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